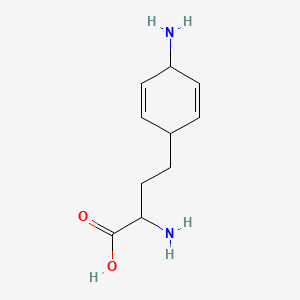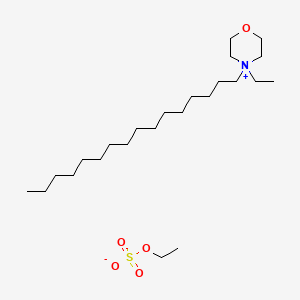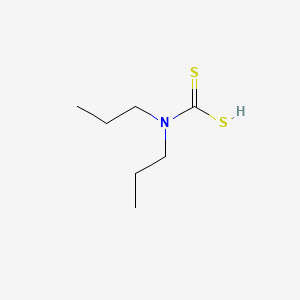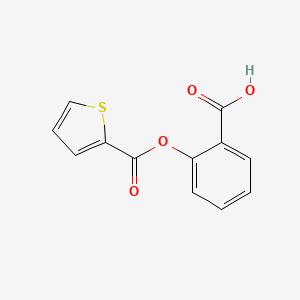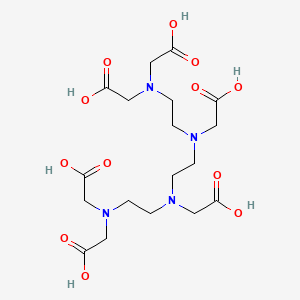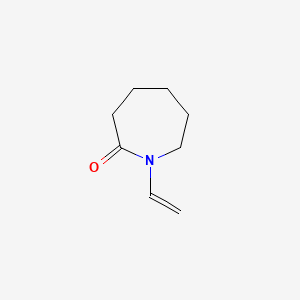
N-乙烯基己内酰胺
概述
描述
Synthesis Analysis
The synthesis of NVCL has been explored through various methods, including the reaction of acetylene with caprolactam (CL) in the presence of potassium caprolactam as a catalyst. Studies have demonstrated the effective synthesis of NVCL using a 500 mL stirred reactor system, a 500 mL tower reactor system, and an 8000 mL jet loop reactor system, achieving high purity (98%) through vacuum distillation and further distillation separation processes (Zheng Er-li, 2008).
Molecular Structure Analysis
The molecular structure of NVCL is characterized by FTIR and GC/MS, confirming the successful synthesis and high purity of the product. The presence of the vinyl group attached to the caprolactam ring enhances its reactivity, making it a versatile monomer for polymerization (Zheng Er-li, 2008).
Chemical Reactions and Properties
NVCL's reactivity is showcased in its ability to undergo polymerization to form PNVCL, a polymer with a lower critical solution temperature (LCST) in aqueous solutions. The polymerization process, influenced by factors such as temperature and solvent composition, results in polymers with varied molecular-weight characteristics and temperature-dependent solution behavior (V. I. Lozinsky et al., 2000).
Physical Properties Analysis
PNVCL, synthesized from NVCL, exhibits a unique thermoresponsive behavior, transitioning from hydrophilic to hydrophobic near human body temperature. This property is critical for its application in drug delivery systems and biomedical engineering. The polymer's molecular weight and composition can be tailored to adjust its LCST to specific applications (N. A. Cortez-Lemus & Á. Licea-Claveríe, 2016).
Chemical Properties Analysis
NVCL-based polymers demonstrate sensitivity to temperature and pH, expanding their application scope. For example, poly(N-vinylcaprolactam-co-acrylic acid) shows both thermo-responsive and pH-sensitive properties, which are advantageous for controlled drug release. The incorporation of different co-monomers and crosslinking agents further diversifies the chemical properties and functionalities of NVCL-based polymers (Simone F. Medeiros et al., 2017).
科学研究应用
生物医学应用中的热响应聚合物
聚(N-乙烯基己内酰胺)(PNVCL)是一种热响应聚合物,在生物医学应用中具有重大潜力。它在药物输送系统中显示出前景,包括胶束、水凝胶和杂化颗粒。PNVCL 的热响应性质(单独或与其他刺激响应聚合物结合)在这些药物输送系统中的加载和释放过程中至关重要 (Liu 等人,2014 年)。
在生物相容性涂层和纳米技术中的应用
PNVCL 已用于合成各种应用的生物相容性涂层。其无毒和水溶性的特性使其成为细胞片工程的理想选择。通过气相工艺合成的 PNVCL 薄膜已证明在创建用于细胞附着和脱离的热响应表面方面具有潜力,这在组织工程中是有益的 (Lee 等人,2013 年)。
在化妆品和防堵剂中的作用
PNVCL 的特性已在化妆品行业和作为管道中的防堵剂中得到应用。它在各种结构(如嵌段共聚物和纳米凝胶)中的受控合成促进了这些应用 (Cortez-Lemus 和 Licea-Claveríe,2016 年)。
针对特定应用的合成和表征
已经对 PNVCL 进行了详细的合成和表征,以针对特定应用定制其物理性质。研究探索了在各种条件下聚合 N-乙烯基己内酰胺,旨在生产具有所需分子量和适用于生物医学应用(例如靶向药物输送系统)的聚合物 (Kozanoǧlu 等人,2011 年)。
提高药物输送效率
已经研究了亲水性乙酸与热敏性 N-乙烯基己内酰胺的结合用于潜在的药物输送应用。合成涉及光聚合,产生低临界溶液温度接近生理温度的水凝胶,从而提高药物输送效率 (Dalton 等人,2018 年)。
环境和纳米技术应用
PNVCL 的新兴应用见于纳米技术和环境领域。该聚合物的独特特性使其成为这些增长领域中的关键材料,将其应用范围扩展到生物医学和工业用途之外 (Cortez-Lemus 和 Licea-Claveríe,2016 年)。
属性
IUPAC Name |
1-ethenylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYVGKFDLWWQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-83-7 | |
| Record name | Poly(N-vinylcaprolactam) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1041423 | |
| Record name | N-Vinylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Vinylcaprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21369 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Vinylcaprolactam | |
CAS RN |
2235-00-9, 25189-83-7 | |
| Record name | Vinylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly-N-vinylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vinylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-vinylhexahydro-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-VINYLCAPROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC10CY9UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

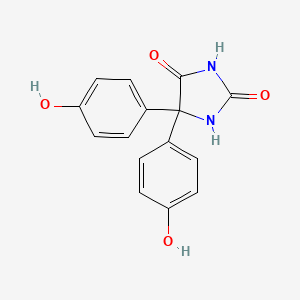
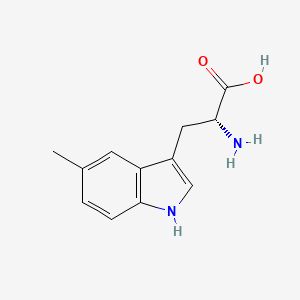
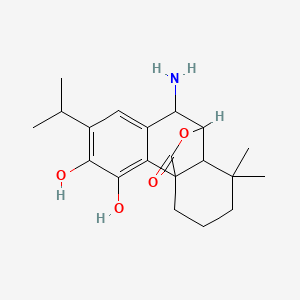
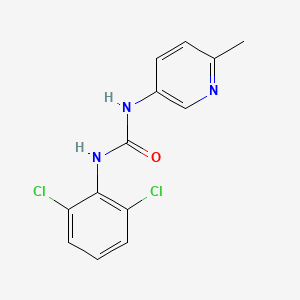
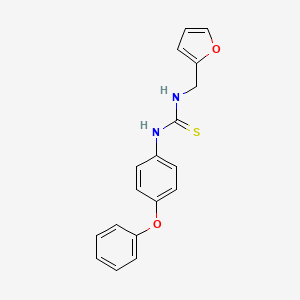
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile](/img/structure/B1216800.png)
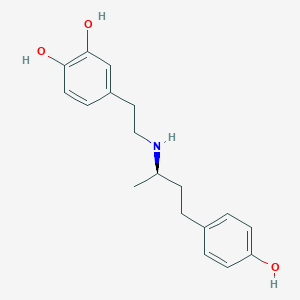
![5-[(2S,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-pyrimidine-2,4-dione](/img/structure/B1216804.png)
![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)
